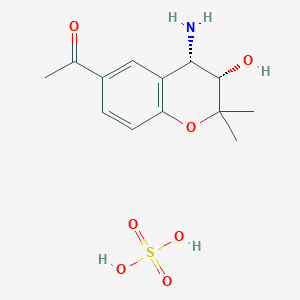

![molecular formula C12H14N2S B3137099 1-(Benzo[b]thiophen-5-yl)piperazine CAS No. 433303-94-7](/img/structure/B3137099.png)

1-(Benzo[b]thiophen-5-yl)piperazine

Descripción general

Descripción

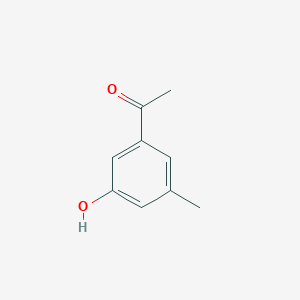

1-(Benzo[b]thiophen-5-yl)piperazine is a chemical compound with the molecular weight of 218.32 . It is often used as an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one , a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that similar compounds are often used as precursors in the synthesis of pharmaceutical drugs .Molecular Structure Analysis

The InChI code for this compound is1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis of Antidepressants

- 1-(Benzo[b]thiophen-5-yl)piperazine derivatives have been synthesized in the search for new antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity. These derivatives, specifically 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, have shown promising results as potential antidepressants (Pérez-Silanes et al., 2001).

Dual Action Antidepressant Drugs

- New compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene with various substituents have been synthesized. These compounds, evaluated for in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, showed significant potential as dual-action antidepressant drugs (Silanes et al., 2004).

Synthesis of Anti-psychotic Drugs

- The compound has been used in the synthesis of Brexpiprazole, an anti-psychotic drug for schizophrenia treatment. This synthesis involved key C–N bond formation steps linking the piperazine core between benzo[b]thiophene and other fragments, highlighting an efficient palladium-mediated Buchwald–Hartwig coupling (Kumar et al., 2018).

Antimicrobial Activity

- A series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives were synthesized and showed potent antimicrobial activity. One compound, in particular, exhibited better inhibitory activity than the standard drug chloramphenicol against gram-negative bacterial strain P. aeruginosa (Mishra & Chundawat, 2019).

Radiotracer for D3 Receptor Imaging

- FAUC346, a derivative of this compound, has been synthesized and labeled for potential use as a radiotracer in PET imaging for D3 receptor selectivity studies (Kuhnast et al., 2006).

Anticancer Research

- Novel derivatives of this compound were synthesized and evaluated for their anticancer activities against various cancer cell lines, demonstrating potential in cancer treatment research (Lv et al., 2019).

Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist

- VN2222, a compound with the this compound structure, exhibits high affinity for the serotonin transporter and 5-HT1A receptors, suggesting its potential as a dual-action antidepressant drug (Romero et al., 2003).

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 1-(Benzo[b]thiophen-5-yl)piperazine is the 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, and other psychological functions .

Mode of Action

This compound interacts with its target, the 5-HT1A receptor, by binding to it . This binding can lead to changes in the receptor’s activity, which can then influence various physiological processes .

Biochemical Pathways

The interaction of this compound with the 5-HT1A receptor affects the serotonin system . This system is a complex biochemical pathway that involves the synthesis, release, and reuptake of the neurotransmitter serotonin. Changes in this pathway can have downstream effects on mood, cognition, and other psychological functions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT1A receptor . By binding to this receptor, the compound can influence the activity of the serotonin system and thereby affect various physiological processes .

Propiedades

IUPAC Name |

1-(1-benzothiophen-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAGYXZPHGMRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)

![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)

![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)

![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)

![Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3137065.png)